

Quantitative Data on Apitolisib's PK-PD Relationship and Clinical Outcomes

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Compound Focus: Apitolisib

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The tables below summarize the key quantitative relationships established by the integrated PK-PD-efficacy model and the clinical outcomes from phase II trials.

Table 1: Key Efficacy Thresholds from the Translational PK-PD Model This data is derived from an integrated analysis of preclinical xenografts and clinical phase I studies [1].

Parameter	Preclinical Finding (Xenograft)	Clinical Finding (Phase I)	Significance
Minimum pAkt Inhibition for Tumor Shrinkage	35-45% (tumor tissue)	35-45% (platelet-rich plasma)	Validates the translatability of the preclinical biomarker [1].
pAkt Inhibition for Tumor Stasis	61%	65%	Informs target dose levels for continuous pathway suppression [1].
Model Relationship	A steep sigmoid curve links pAkt inhibition to tumor growth inhibition [1].	A steep sigmoid curve links pAkt inhibition to tumor growth inhibition [1].	Provides a quantitative model to predict efficacy based on biomarker modulation.

Table 2: Summary of Apitolisib Clinical Trial Outcomes This data presents the efficacy and common high-grade adverse events from phase II studies in specific patient populations [2] [3].

Clinical Trial	Patient Population	Comparison Arm	Primary Efficacy Results (PFS)	Common Grade 3/4 Adverse Events ($\geq 20\%$)
Phase II (ROVER)	VEGF-refractory metastatic Renal Cell Carcinoma (mRCC)	Everolimus (mTORC1 inhibitor)	Median PFS: 3.7 months (Apitolisib) vs 6.1 months (Everolimus); HR: 2.12 [3].	Hyperglycemia (40%), Rash (24%) [3].
Phase II (MAGGIE)	Recurrent or Persistent Endometrial Cancer (Single Arm)	None	6-month PFS rate: 20% ; Median PFS: 3.5 months ; Objective Response Rate: 6% [2].	Hyperglycemia (46%), Rash (30%) [2].

Experimental Protocols for Key Studies

The following methodologies are critical for understanding how the key data on **apitolisib** was generated.

Integrated PK-PD-Efficacy Modeling Protocol

This methodology was used to establish the relationship between drug exposure, pAkt modulation, and tumor response [1].

- **Preclinical Model:** Female nude mice bearing subcutaneous 786-O human renal cell adenocarcinoma xenografts were used. **Apitolisib** was administered orally once daily [1].
- **Pharmacokinetic (PK) Analysis:** Mean plasma concentration-time profiles of **apitolisib** were determined in nude mice after oral administration at various doses. Plasma samples were collected at multiple time points post-dose [1].
- **Pharmacodynamic (PD) Biomarker Analysis:** Levels of phosphorylated Akt (pAkt), a key downstream biomarker of PI3K pathway inhibition, were measured in tumor tissue [1].

- **Efficacy Measurement:** Tumor volumes were calculated from caliper measurements of length and width using the formula: $(TV(\text{mm}^3) = \text{length} \times \text{width}^2 \times 0.5)$ [1].
- **Clinical Translation:** The same modeling methodology was applied to clinical data from phase I studies in patients with solid tumors, using pAkt levels in platelet-rich plasma as a surrogate matrix [1].
- **Modeling:** Mathematical models were developed to integrate the information from PK, PD, and efficacy data to characterize the exposure-response relationships [1].

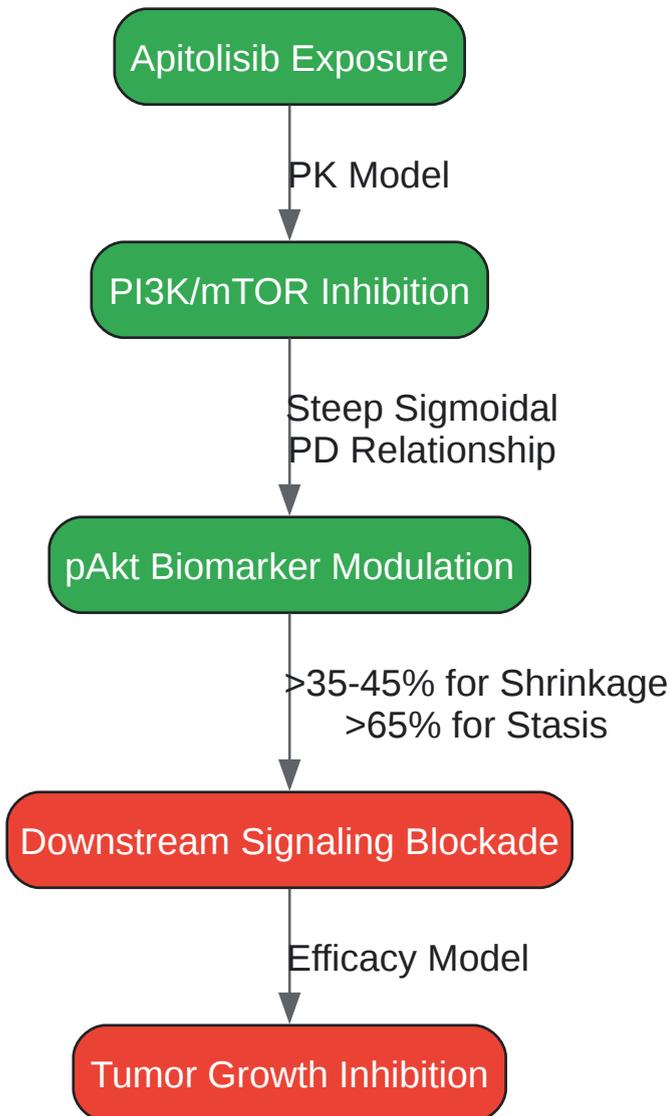
Phase II Clinical Trial Protocol for Endometrial Cancer

This outlines the design of the MAGGIE study [2].

- **Study Design:** Single-arm, open-label, multicenter phase II trial.
- **Patient Population:** Women with recurrent or persistent endometrial cancer after 1-2 prior lines of chemotherapy. Patients with poorly controlled diabetes requiring insulin were excluded [2].
- **Dosing:** Patients received a continuous daily oral dose of 40 mg **apitolisib** in 28-day cycles until disease progression or intolerable toxicity [2].
- **Endpoints:**
 - **Primary:** Progression-free survival (PFS) rate at 6 months and objective response rate (ORR) per RECIST 1.1.
 - **Secondary:** Toxicity, median PFS, and median overall survival (OS) [2].
- **Biomarker Analysis:** Archival tumor tissue was analyzed using a targeted next-generation sequencing platform (MMP-seq) to identify molecular alterations in genes such as *PIK3CA*, *PTEN*, and *AKT1* [2].

Visualizing the PK-PD-Efficacy Relationship

The following diagram illustrates the logical relationship between **apitolisib** exposure, pathway modulation, and anti-tumor effect, as characterized in the translational model.



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Key Insights for Researchers

- **Validated Translational Model:** The integrated PK-PD model provides a strong quantitative framework for dose selection and optimization, demonstrating that preclinical pAkt modulation reliably predicts clinical efficacy [1].
- **Clinical Challenge:** While the model is robust, the clinical application of **apitolisib** is significantly limited by on-target toxicities, particularly hyperglycemia and rash, which led to high discontinuation rates and inferior outcomes compared to standard care in some trials [2] [3].
- **Biomarker-Driven Response:** Clinical data suggests that patients with molecular alterations in the PI3K pathway (e.g., *PIK3CA*, *PTEN*) may derive enhanced benefit, highlighting the importance of

patient selection [2].

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